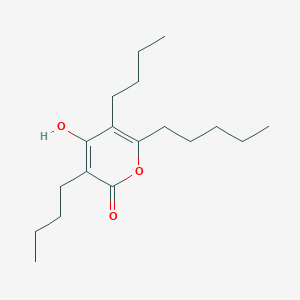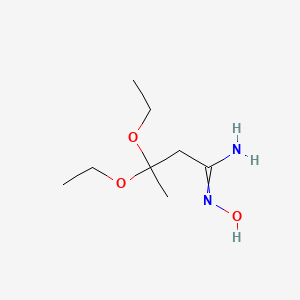
3,3-diethoxy-N'-hydroxybutanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-diethoxy-N’-hydroxybutanimidamide is an organic compound with the molecular formula C8H18N2O3. It is characterized by the presence of two ethoxy groups and a hydroxybutanimidamide moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethoxy-N’-hydroxybutanimidamide typically involves the reaction of 3,3-diethoxypropionitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the imidamide structure. The general reaction scheme is as follows:
Starting Material: 3,3-diethoxypropionitrile
Reagent: Hydroxylamine
Conditions: Acidic medium (e.g., hydrochloric acid)
The reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the imidamide.
Industrial Production Methods
Industrial production of 3,3-diethoxy-N’-hydroxybutanimidamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-diethoxy-N’-hydroxybutanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted imidamides.
Applications De Recherche Scientifique
3,3-diethoxy-N’-hydroxybutanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-diethoxy-N’-hydroxybutanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-diethoxypropionitrile: A precursor in the synthesis of 3,3-diethoxy-N’-hydroxybutanimidamide.
3,3-diethoxybutanamide: A structurally similar compound with different functional groups.
3,3-diethoxybutanoic acid: Another related compound with a carboxylic acid group.
Uniqueness
3,3-diethoxy-N’-hydroxybutanimidamide is unique due to its specific combination of ethoxy and hydroxybutanimidamide groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
70828-51-2 |
|---|---|
Formule moléculaire |
C8H18N2O3 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3,3-diethoxy-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C8H18N2O3/c1-4-12-8(3,13-5-2)6-7(9)10-11/h11H,4-6H2,1-3H3,(H2,9,10) |
Clé InChI |
KKCFTQRAHODQKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(CC(=NO)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


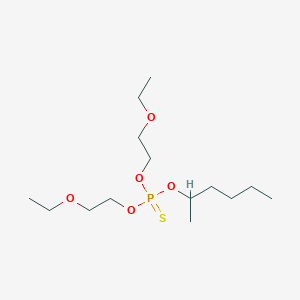
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
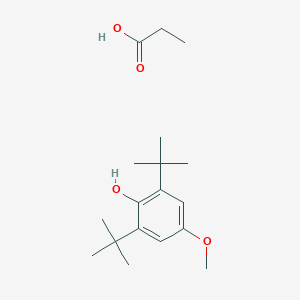
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

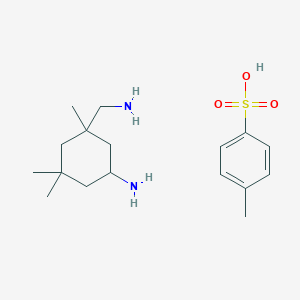

![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)

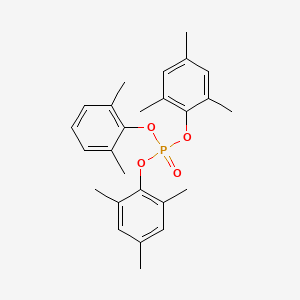
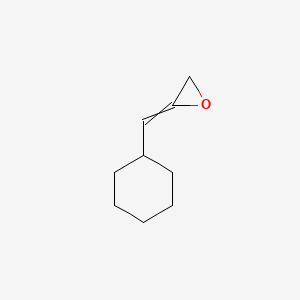
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
